Sulfo DBCO-PEG4-amine

Descripción general

Descripción

Sulfo DBCO-PEG4-Amine is a water-soluble carboxyl-reactive building block with an extended PEG spacer arm . It is used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond . The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO derivatized molecules and provides a long and flexible connection .

Synthesis Analysis

The synthesis of Sulfo DBCO-PEG4-Amine involves the use of activators such as EDC or HATU . These activators enable the reagent to derivatize carboxyl groups or activated esters through a stable amide bond .Molecular Structure Analysis

The molecular formula of Sulfo DBCO-PEG4-Amine is C32H42N4O10S . It has a molecular weight of 674.8 g/mol .Chemical Reactions Analysis

The maleimide group in Sulfo DBCO-PEG4-Amine reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .Aplicaciones Científicas De Investigación

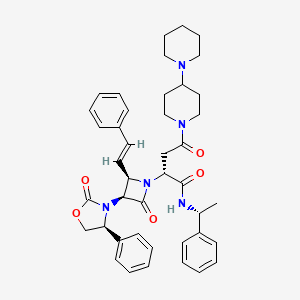

Bioconjugation in Therapeutic Development

Sulfo DBCO-PEG4-amine: is extensively used in bioconjugation to attach drugs to targeting molecules like antibodies. This application is crucial in developing antibody-drug conjugates (ADCs) for targeted cancer therapies. The extended PEG spacer arm enhances solubility and reduces immunogenicity, making it a valuable tool in therapeutic development .

Surface Modification of Nanoparticles

Researchers utilize Sulfo DBCO-PEG4-amine for the surface modification of nanoparticles to improve their biocompatibility and circulation time in the bloodstream. This modification is essential for drug delivery systems, ensuring that therapeutic agents reach their intended targets effectively.

Diagnostic Assays

In diagnostic assays, Sulfo DBCO-PEG4-amine is used to conjugate biomarkers to detection platforms. Its water solubility and reactivity make it ideal for creating sensitive and specific assays for disease markers, which is vital for early diagnosis and treatment monitoring .

Hydrogel Formation for Tissue Engineering

The compound is instrumental in forming hydrogels with tunable properties for tissue engineering applications. For instance, it has been used to create thermo-responsive hyaluronan-based hydrogels for osteoarthritis management, demonstrating its versatility in biomedical engineering .

Synthesis of Probes for Imaging

Sulfo DBCO-PEG4-amine: is also used in synthesizing probes for imaging applications. These probes can be designed to target specific tissues or cellular components, providing valuable insights into biological processes and disease pathologies .

Creation of Biosensors

Finally, the compound is employed in the creation of biosensors. By attaching recognition elements to electronic or optical sensors, researchers can develop devices that detect biological substances with high specificity and sensitivity, which is crucial for both clinical and environmental monitoring .

Mecanismo De Acción

Target of Action

Sulfo DBCO-PEG4-amine is primarily targeted towards carboxyl-containing molecules or activated esters . The compound is used to derivatize these targets, which means it modifies their chemical structure to create a new compound .

Mode of Action

The compound interacts with its targets in the presence of activators such as EDC or HATU . This interaction results in the formation of a stable amide bond with carboxyl groups or activated esters . The DBCO group in the compound is commonly used for copper-free Click Chemistry reactions .

Biochemical Pathways

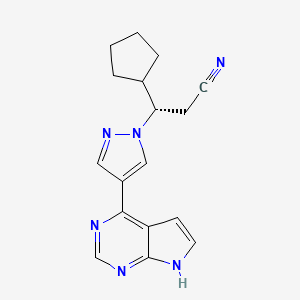

Sulfo DBCO-PEG4-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The compound can also be used in the synthesis of antibody-drug conjugates (ADCs), which are antibodies linked to biologically active drugs .

Pharmacokinetics

The pharmacokinetic properties of Sulfo DBCO-PEG4-amine are influenced by its water solubility . The hydrophilic sulfonated spacer arm of the compound greatly improves its water solubility . This enhanced solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .

Result of Action

The result of the compound’s action is the formation of a stable amide bond with carboxyl groups or activated esters . This leads to the derivatization of these molecules, altering their chemical structure . In the context of PROTACs and ADCs, this can result in the degradation of target proteins or the delivery of biologically active drugs .

Action Environment

The action of Sulfo DBCO-PEG4-amine can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to interact with its targets . Additionally, the compound’s water solubility can be affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Sulfo DBCO-PEG4-amine involves the reaction of Sulfo DBCO with PEG4-amine.", "Starting Materials": ["Sulfo DBCO", "PEG4-amine", "DMF", "DIC", "HOBt", "DIPEA"], "Reaction": [ "1. Dissolve Sulfo DBCO (1 eq) and PEG4-amine (1.2 eq) in DMF.", "2. Add DIC (1.2 eq) and HOBt (1.2 eq) to the reaction mixture and stir for 30 minutes.", "3. Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 2 hours at room temperature.", "4. Purify the crude product by column chromatography using a suitable solvent system.", "5. Characterize the final product by NMR, IR, and MS spectroscopy." ] } | |

Número CAS |

2055198-05-3 |

Nombre del producto |

Sulfo DBCO-PEG4-amine |

Fórmula molecular |

C32H42N4O10S |

Peso molecular |

674.77 |

Nombre IUPAC |

Sulfo DBCO-PEG4-amine |

InChI |

InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |

Clave InChI |

STVKRTXHJIWDHK-UHFFFAOYSA-N |

SMILES |

O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |

Apariencia |

Solid powder |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in H2O |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sulfo DBCO-PEG4-amine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)